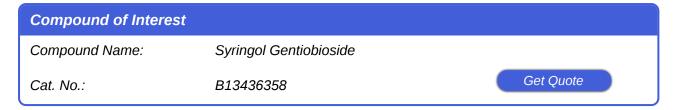


Application Notes & Protocols: Synthesis and Purification of Syringol Gentiobioside Analytical Standard

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Syringol gentiobioside is a significant biomarker in the food and beverage industry, particularly as an indicator of smoke exposure in grapes and wine.[1][2] Its accurate quantification is crucial for quality control and sensory analysis. This necessitates the availability of a high-purity analytical standard. This document provides a detailed protocol for the chemical synthesis and subsequent purification of syringol gentiobioside to analytical standard grade (>95% purity). The synthesis is based on a modified Koenigs-Knorr glycosylation reaction, a well-established method for the formation of glycosidic bonds.[3][4] Purification is achieved through a combination of flash chromatography and preparative high-performance liquid chromatography (HPLC).

Synthesis of Syringol Gentiobioside

The proposed synthetic pathway involves three main stages:

- Preparation of the Glycosyl Donor: Acetobromogentiobiose is prepared from gentiobiose.
- Glycosylation: The protected gentiobioside is coupled with syringol (2,6-dimethoxyphenol) using a Koenigs-Knorr reaction.



 Deprotection: The acetyl protecting groups are removed to yield the final product, syringol gentiobioside.

Experimental Protocol: Chemical Synthesis

Materials and Reagents:

- Gentiobiose
- Acetic Anhydride
- Pyridine
- Hydrogen Bromide in Acetic Acid (33%)
- Syringol (2,6-dimethoxyphenol)
- Silver (I) Carbonate (Ag₂CO₃)
- Dichloromethane (DCM), anhydrous
- · Methanol (MeOH), anhydrous
- Sodium Methoxide (NaOMe)
- Dowex® 50WX8 hydrogen form resin
- Ethyl Acetate (EtOAc)
- Hexanes
- Silica Gel for flash chromatography

Procedure:

- Step 1: Peracetylation of Gentiobiose
 - Dissolve gentiobiose in pyridine at 0 °C.



- Slowly add acetic anhydride and stir the mixture at room temperature overnight.
- Pour the reaction mixture into ice water and extract with ethyl acetate.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain octa-O-acetyl-gentiobiose.
- Step 2: Preparation of Acetobromogentiobiose (Glycosyl Donor)
 - Dissolve the peracetylated gentiobiose in anhydrous dichloromethane.
 - Cool the solution to 0 °C and add a solution of hydrogen bromide in acetic acid.
 - Stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
 - Dilute the reaction mixture with DCM and wash with ice-cold water and saturated NaHCO₃ solution.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude hepta-O-acetyl-α-gentiobiosyl bromide. Use this bromide immediately in the next step.
- Step 3: Koenigs-Knorr Glycosylation
 - Dissolve syringol and the crude acetobromogentiobiose in anhydrous dichloromethane.
 - Add silver (I) carbonate as a promoter to the mixture.
 - Stir the reaction in the dark at room temperature for 24-48 hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts.
 - Concentrate the filtrate to obtain the crude protected syringol gentiobioside.



- Step 4: Zemplén Deprotection
 - Dissolve the crude protected product in anhydrous methanol.
 - Add a catalytic amount of sodium methoxide solution (25 wt.% in methanol).
 - Stir the mixture at room temperature for 4-6 hours until deprotection is complete (monitored by TLC).
 - Neutralize the reaction with Dowex® 50WX8 resin, filter, and concentrate the filtrate under reduced pressure.
 - The resulting residue contains the crude syringol gentiobioside.

Purification of Syringol Gentiobioside

A two-step purification process is employed to achieve high purity. An initial purification by flash chromatography removes major impurities, followed by preparative HPLC to obtain the analytical standard.

Experimental Protocol: Purification

A. Flash Chromatography (Pre-purification)

- Stationary Phase: Silica gel
- Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 15% MeOH in DCM).
- Procedure:
 - Dissolve the crude syringol gentiobioside in a minimal amount of the mobile phase.
 - Load the sample onto a silica gel column.
 - Elute the column with the gradient mobile phase.
 - Collect fractions and analyze by TLC or analytical HPLC.



- Combine fractions containing the desired product and concentrate under reduced pressure.
- B. Preparative High-Performance Liquid Chromatography (Final Purification)

Preparative HPLC is a powerful technique for the final purification of polar compounds like phenolic glycosides.[5][6][7]

- Instrumentation: Preparative HPLC system with a UV detector.
- Column: Reversed-phase C18 column (e.g., 250 x 20 mm, 10 μm particle size).
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid
 - Solvent B: Acetonitrile or Methanol with 0.1% formic acid
- Gradient Elution: A typical gradient would be from 5-10% B to 40-50% B over 30-40 minutes.
 The exact gradient should be optimized based on analytical HPLC results.
- Flow Rate: 15-20 mL/min.
- Detection: UV at 270 nm.
- Procedure:
 - Dissolve the partially purified product from flash chromatography in the mobile phase.
 - Inject the solution onto the preparative HPLC column.
 - Collect fractions corresponding to the main product peak.
 - Analyze the purity of the collected fractions using analytical HPLC.
 - Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure syringol gentiobioside as a white solid.



Data Presentation

The following table summarizes the key properties and expected analytical data for the synthesized **syringol gentiobioside** analytical standard.

Parameter	Specification / Expected Value
Chemical Formula	C20H30O13[5][8][9]
Molecular Weight	478.44 g/mol [5][9]
CAS Number	1416253-72-9[5][8][9]
Appearance	White to off-white solid[5]
Purity (by HPLC)	> 95%[5]
Synthesis Yield (Overall)	~15-25% (Expected)
¹H NMR	Conforms to structure[5]
¹³ C NMR	Conforms to structure
Mass Spectrometry (MS)	Conforms to structure (Expected m/z [M+Na] ⁺ ≈ 501.16)[5]
Solubility	Slightly soluble in Methanol and Water[5]

Visualization Diagrams





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Caption: Overall workflow for the synthesis and purification of **syringol gentiobioside**.



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Caption: Key steps in the Koenigs-Knorr synthesis of syringol gentiobioside.

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